molecular formula C8H13N3S2 B12981927 N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine

N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine

Cat. No.: B12981927
M. Wt: 215.3 g/mol
InChI Key: DKDUGIGGODQNDJ-UHFFFAOYSA-N
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Description

N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like acetonitrile . The reaction mixture is stirred at room temperature for a specific period, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells .

Properties

Molecular Formula

C8H13N3S2

Molecular Weight

215.3 g/mol

IUPAC Name

N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H13N3S2/c1-2-7-10-11-8(13-7)3-9-6-4-12-5-6/h6,9H,2-5H2,1H3

InChI Key

DKDUGIGGODQNDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)CNC2CSC2

Origin of Product

United States

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